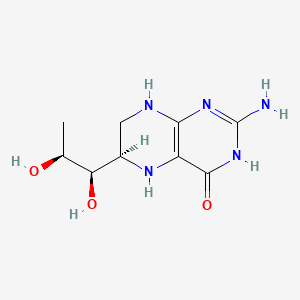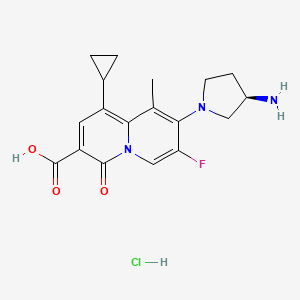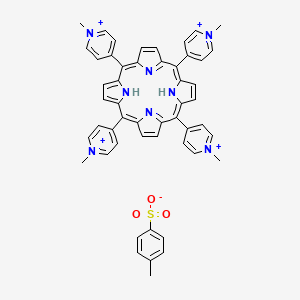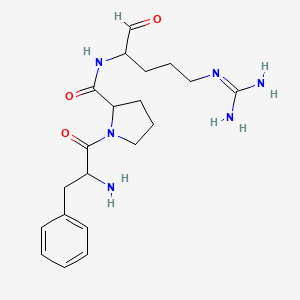![molecular formula C24H30F9N3O6S B10752318 (2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)
(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK1842799 es un agonista selectivo del receptor 1 de esfingosina-1-fosfato (S1P1) desarrollado para el tratamiento de la esclerosis múltiple. Este compuesto es un profármaco que, tras la fosforilación, presenta una alta selectividad y potencia hacia el receptor S1P1, lo que lo convierte en un prometedor candidato para aplicaciones terapéuticas .
Métodos De Preparación
La síntesis de GSK1842799 implica la preparación de alcoholes amino biarílicos sustituidos con alquilo. La ruta sintética clave incluye la formación de (S)-2-amino-2-(5-(4-(octiloxi)-3-(trifluorometil)fenil)-1,3,4-tiadiazol-2-il)propan-1-ol. Este compuesto se sintetiza a través de una serie de reacciones, que incluyen reacciones de alquilación, sustitución y ciclización. Los métodos de producción industrial se centran en la optimización de estas reacciones para lograr un alto rendimiento y pureza .
Análisis De Reacciones Químicas
GSK1842799 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar su forma activa fosforilada, GSK1842799-P.
Reducción: Las reacciones de reducción son menos comunes para este compuesto debido a su estructura estable.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando la porción de alcohol amino biarílico.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes para la fosforilación y varios solventes como dimetilsulfóxido (DMSO) y etanol para la disolución y la facilitación de la reacción. El principal producto formado a partir de estas reacciones es la forma activa fosforilada, GSK1842799-P .
Aplicaciones Científicas De Investigación
GSK1842799 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Utilizado como un compuesto modelo para estudiar agonistas selectivos del receptor S1P1.
Biología: Investigado por sus efectos sobre el tráfico de linfocitos y la modulación inmunitaria.
Medicina: Desarrollado como un posible tratamiento oral para la esclerosis múltiple, mostrando eficacia en la reducción de los recuentos de linfocitos sanguíneos y logrando resultados comparables a los tratamientos existentes como FTY720 en modelos preclínicos
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores S1P1.
Mecanismo De Acción
GSK1842799 ejerce sus efectos al unirse selectivamente y activar el receptor S1P1. Tras la fosforilación, el compuesto (GSK1842799-P) presenta actividad agonista subnanomolar con una selectividad superior a 1000 veces para S1P1 sobre S1P3. Esta activación conduce a la modulación del tráfico de linfocitos, reduciendo el número de linfocitos en el torrente sanguíneo y ejerciendo así sus efectos terapéuticos en condiciones como la esclerosis múltiple .
Comparación Con Compuestos Similares
GSK1842799 se compara con otros agonistas del receptor S1P1, como FTY720 (fingolimod). Si bien ambos compuestos presentan alta selectividad y potencia hacia el receptor S1P1, GSK1842799 muestra un perfil farmacocinético más favorable, incluida una mejor biodisponibilidad oral y una rápida conversión in vivo a su forma activa. Otros compuestos similares incluyen siponimod y ozanimod, que también se dirigen a los receptores S1P pero pueden diferir en sus perfiles de selectividad y eficacia .
Propiedades
Fórmula molecular |
C24H30F9N3O6S |
|---|---|
Peso molecular |
659.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H28F3N3O2S.2C2HF3O2/c1-3-4-5-6-7-8-11-28-16-10-9-14(12-15(16)20(21,22)23)17-25-26-18(29-17)19(2,24)13-27;2*3-2(4,5)1(6)7/h9-10,12,27H,3-8,11,13,24H2,1-2H3;2*(H,6,7)/t19-;;/m0../s1 |
Clave InChI |
JMAYDELAQRHSLR-TXEPZDRESA-N |
SMILES isomérico |
CCCCCCCCOC1=C(C=C(C=C1)C2=NN=C(S2)[C@](C)(CO)N)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCCCCCCCOC1=C(C=C(C=C1)C2=NN=C(S2)C(C)(CO)N)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752249.png)
![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B10752254.png)
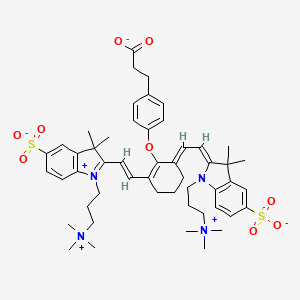
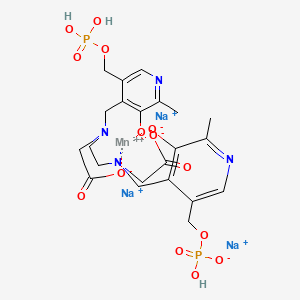
![N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride](/img/structure/B10752281.png)
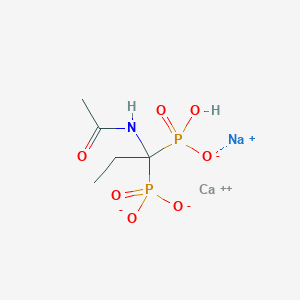
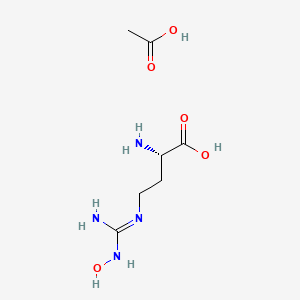

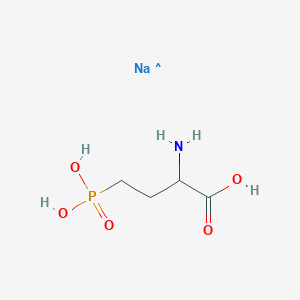
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)
